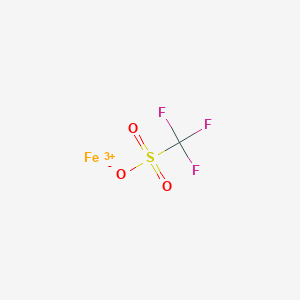
2,7-Bis(trifluoromethyl)-9H-carbazole
Übersicht
Beschreibung
2,7-Bis(trifluoromethyl)-9H-carbazole is a useful research compound. Its molecular formula is C14H7F6N and its molecular weight is 303.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Bis(trifluoromethyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Bis(trifluoromethyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are used in the development of thermally activated delayed fluorescence (TADF) molecules for OLEDs. These compounds exhibit excellent thermal stability and small energy gaps, enhancing electroluminescent performances (Huang et al., 2018).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Fluorinated carbazole derivatives, such as 9,9'-[2,2'-bis(trifluoromethyl)-biphenyl-4,4'-diyl]bis(9H-carbazole), demonstrate improved solubility and performance in PhOLEDs (Ge et al., 2008).
Aggregation-Induced Fluorescence : Carbazole-based fluorophores have been developed for applications in fluorescence, exhibiting properties like aggregation-induced emission, which is significant for various optoelectronic applications (Jiao et al., 2019).
Fluorescent Probes : Carbazole derivatives are used in the development of fluorescent probes for the detection of environmental pollutants like aniline vapor, showcasing high sensitivity and selectivity (Jiao et al., 2017).
Electron Acceptors in Solar Cells : Carbazole-based compounds are employed as non-fullerene electron acceptors in bulk-heterojunction devices for solar cells, showing good solubility and thermal stability (Raynor et al., 2016).
Host Materials for Electrophosphorescence : Novel carbazole derivatives have been synthesized as host materials for blue phosphorescence, demonstrating high glass transition temperatures and triplet energies, suitable for use in electrophosphorescent devices (Yuan et al., 2014).
Eigenschaften
IUPAC Name |
2,7-bis(trifluoromethyl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-9-10-4-2-8(14(18,19)20)6-12(10)21-11(9)5-7/h1-6,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKDLFMKBZGECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(trifluoromethyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)

![5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole](/img/structure/B8089549.png)
![trans-tert-butyl4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B8089557.png)
![((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate](/img/structure/B8089564.png)




![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B8089589.png)
![(5aR,10bS)-2-(Perfluorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B8089597.png)


![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089642.png)